molecular formula C16H22N4O15P3-3 B14755592 [[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B14755592
M. Wt: 603.28 g/mol
InChI Key: LALQWMWAKIGPOJ-UHFFFAOYSA-K
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Description

The compound [[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex organic molecule with significant biochemical and pharmaceutical relevance This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, hydroxyl groups, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate typically involves a multi-step process:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.

    Introduction of the Prop-1-ynyl Group: The next step involves the addition of the prop-1-ynyl group to the pyrimidine core via a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts.

    Attachment of the Aminobutanoylamino Group: The aminobutanoylamino group is introduced through an amidation reaction, where the appropriate amine is reacted with a carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.

    Formation of the Oxolan Ring: The oxolan ring is formed through a cyclization reaction, typically involving the use of a base such as sodium hydride.

    Phosphorylation: The final step involves the phosphorylation of the hydroxyl groups using phosphorylating agents like phosphorus oxychloride or phosphoric acid derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups, leading to the formation of corresponding oxo and nitroso derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can take place at the phosphate groups, where nucleophiles replace the phosphate moiety.

    Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the phosphate ester bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Oxo and nitroso derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nucleophile-substituted derivatives.

    Hydrolysis: Breakdown products including phosphoric acid and the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, [[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and inducing apoptosis in cancer cells.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatile reactivity and functional groups make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of [[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral replication by interfering with viral DNA or RNA synthesis. In anticancer applications, it induces apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • [[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
  • [[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen sulfate
  • [[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen carbonate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields of scientific research and industry.

Properties

Molecular Formula

C16H22N4O15P3-3

Molecular Weight

603.28 g/mol

IUPAC Name

[[[5-[5-[3-(4-aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H25N4O15P3/c17-5-1-4-13(22)18-6-2-3-10-8-20(16(24)19-15(10)23)14-7-11(21)12(33-14)9-32-37(28,29)35-38(30,31)34-36(25,26)27/h8,11-12,14,21H,1,4-7,9,17H2,(H,18,22)(H,28,29)(H,30,31)(H,19,23,24)(H2,25,26,27)/p-3

InChI Key

LALQWMWAKIGPOJ-UHFFFAOYSA-K

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

Origin of Product

United States

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